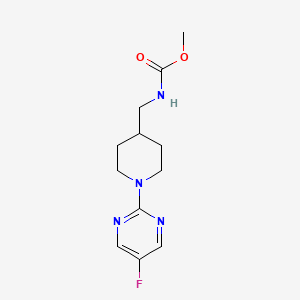

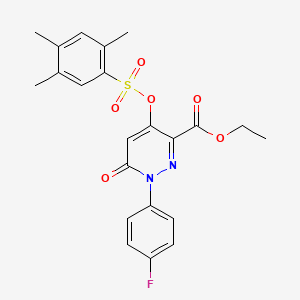

![molecular formula C20H23N5O B2580318 2-[(1-benzylpiperidin-4-yl)methyl]-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one CAS No. 2097915-78-9](/img/structure/B2580318.png)

2-[(1-benzylpiperidin-4-yl)methyl]-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-[(1-benzylpiperidin-4-yl)methyl]-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one” is a complex organic molecule that contains several functional groups, including a benzyl group, a piperidine ring, a pyrazole ring, and a pyridazinone ring. These functional groups suggest that this compound may have interesting chemical and biological properties .

Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of multiple rings and functional groups. The benzyl group is a common structural motif in organic chemistry, consisting of a phenyl group attached to a CH2 group. The piperidine ring is a six-membered ring with one nitrogen atom, and is a key structural element in many pharmaceuticals and natural products. The pyrazole and pyridazinone rings are nitrogen-containing heterocycles that can participate in a variety of chemical reactions .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the various functional groups present in its structure. The benzyl group could undergo reactions typical of alkyl groups, such as free radical halogenation. The piperidine ring could act as a base or nucleophile in reactions. The pyrazole and pyridazinone rings, being nitrogen-containing heterocycles, could participate in a variety of reactions including electrophilic and nucleophilic substitutions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple nitrogen atoms could make the compound a base, and the aromatic rings could contribute to its stability and rigidity. The compound is likely to be solid at room temperature .Scientific Research Applications

Molecular Docking and Synthesis Studies

A significant application area for compounds similar to 2-[(1-benzylpiperidin-4-yl)methyl]-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one is in the synthesis and molecular docking studies. For instance, Flefel et al. (2018) synthesized a series of novel pyridine and fused pyridine derivatives, including pyrazole hybrids, and subjected them to in silico molecular docking screenings targeting GlcN-6-P synthase. These compounds exhibited antimicrobial and antioxidant activity (Flefel et al., 2018).

Anticancer Potential

Synthesis of imidazo[4,5-c]pyridines, closely related to the target compound, has been researched for their potential anticancer properties. Temple et al. (1987) found that certain derivatives in this class are mitotic inhibitors with significant antitumor activity in mice (Temple et al., 1987).

Antimicrobial and Antifungal Activities

Compounds structurally similar to the target chemical have been synthesized and evaluated for their antimicrobial and antifungal properties. Hassan (2013) synthesized a series of 2-pyrazolines and pyrazole derivatives, demonstrating significant activity against various bacteria and fungi (Hassan, 2013).

Antiviral Research

Research by Hashem et al. (2007) into 3-(1,3-diphenylpyrazol-4-yl-methylene)-5-aryl-2(3H)-furanones, a class related to the compound of interest, showed the potential for developing new antiviral agents. Some derivatives exhibited promising activities against viruses like HAV and HSV-1 (Hashem et al., 2007).

Synthesis of Heterocyclic Systems

Research into the synthesis of various heterocyclic systems using compounds structurally akin to this compound has been conducted. For example, Toplak et al. (1999) focused on the synthesis of heterocyclic systems using benzyloxycarbonyl compounds, demonstrating the versatility of these chemical frameworks in producing diverse biological activities (Toplak et al., 1999).

Future Directions

The compound “2-[(1-benzylpiperidin-4-yl)methyl]-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one” could be a subject of future research, given its complex structure and the presence of several functional groups that are common in biologically active compounds. Studies could include the synthesis and characterization of the compound, investigation of its chemical reactivity, and testing of its biological activity .

Properties

IUPAC Name |

2-[(1-benzylpiperidin-4-yl)methyl]-6-pyrazol-1-ylpyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N5O/c26-20-8-7-19(24-12-4-11-21-24)22-25(20)16-18-9-13-23(14-10-18)15-17-5-2-1-3-6-17/h1-8,11-12,18H,9-10,13-16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYQAOPLKNRCXEB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CN2C(=O)C=CC(=N2)N3C=CC=N3)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,4-dimethylphenyl)-2-((3-(3-methoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/no-structure.png)

![(5Z)-3-cyclopentyl-5-[(5-phenylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2580246.png)

![4-chloro-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]benzamide](/img/structure/B2580248.png)

![4-ethoxy-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B2580250.png)

![N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]naphthalene-1-carboxamide](/img/structure/B2580251.png)

![3-(2-chloro-6-fluorobenzyl)-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2580256.png)